molecular formula C15H23BO2S B2819020 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester CAS No. 2377611-93-1

2-(1-Propylsulfanyl)phenylboronic acid pinacol ester

Cat. No.: B2819020
CAS No.: 2377611-93-1
M. Wt: 278.22
InChI Key: KZTIVVSSBPUFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Propylsulfanyl)phenylboronic acid pinacol ester is an organoboron compound with the molecular formula C15H23BO2S It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol and the phenyl ring is substituted with a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Propylsulfanyl)phenylboronic acid pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The starting material, 2-bromothiophenol, undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to form 2-(1-Propylsulfanyl)phenylboronic acid.

    Esterification: The boronic acid intermediate is then esterified with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Catalyst Optimization: Using highly efficient palladium catalysts to ensure high yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Propylsulfanyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate for coupling reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Sulfoxides and Sulfones: Formed through oxidation of the propylsulfanyl group.

Scientific Research Applications

2-(1-Propylsulfanyl)phenylboronic acid pinacol ester has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Material Science: Utilized in the development of advanced materials with unique properties.

    Catalysis: Employed as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Lacks the propylsulfanyl group, making it less versatile in certain reactions.

    2-Aminophenylboronic Acid Pinacol Ester: Contains an amino group instead of a propylsulfanyl group, leading to different reactivity and applications.

Uniqueness

2-(1-Propylsulfanyl)phenylboronic acid pinacol ester is unique due to the presence of both the boronic ester and propylsulfanyl groups, which provide a combination of reactivity and functionalization options not found in similar compounds. This makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-propylsulfanylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2S/c1-6-11-19-13-10-8-7-9-12(13)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTIVVSSBPUFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.